molecular formula C17H21N3O5 B2508488 (E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid CAS No. 392247-37-9

(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid

Cat. No.: B2508488
CAS No.: 392247-37-9
M. Wt: 347.371
InChI Key: VNMMRUFTGKGXEM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The research into (E)-4-(2-(2-(4-(tert-butyl)benzamido)acetyl)hydrazinyl)-4-oxobut-2-enoic acid and related compounds focuses on their synthesis and structural analysis. These compounds are derived from substituted benzophenones and fluorenone, leading to various derivatives that serve as initial compounds for further synthesis, including 3-hydrazono-3H-furan-2-ones. This exploration reveals the potential of these compounds in creating a range of tautomeric forms with varying orientations of substituents, highlighting their versatility in chemical synthesis (Komarova et al., 2011).

Heterocyclic Compound Synthesis

Significant research has been conducted on the utility of related but-2-enoic acid derivatives for synthesizing novel heterocyclic compounds, particularly those with potential antibacterial activities. By employing these derivatives in reactions with various agents, researchers have been able to synthesize a variety of aroylacrylic acids, pyridazinones, and furanones derivatives. This demonstrates the compound's foundational role in developing new heterocyclic compounds with potential applications in medicinal chemistry (El-Hashash et al., 2015).

Hemostatic Activity

Further investigation into derivatives of 4-oxobut-2-enoic acid has unveiled their potential in influencing the blood coagulation system. By synthesizing specific derivatives and studying their effects on blood coagulation, researchers have identified compounds with high hemostatic activity and low acute toxicity. This highlights a promising avenue for developing new therapeutic agents that could aid in managing bleeding disorders (Pulina et al., 2017).

Analytical and Sensor Applications

The compound's derivatives have also found use in analytical chemistry, particularly in creating complexes that exhibit selective chromogenic and fluorogenic responses to specific ions. This has implications for developing novel sensors and assays that could be used in various scientific and industrial applications, demonstrating the compound's versatility beyond just synthetic chemistry (Hasan et al., 2013).

Properties

IUPAC Name

(E)-4-[2-[2-[(4-tert-butylbenzoyl)amino]acetyl]hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-17(2,3)12-6-4-11(5-7-12)16(25)18-10-14(22)20-19-13(21)8-9-15(23)24/h4-9H,10H2,1-3H3,(H,18,25)(H,19,21)(H,20,22)(H,23,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMMRUFTGKGXEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.